molecular formula C6H9FIN3 B2533273 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine CAS No. 2226182-54-1

1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine

Cat. No.: B2533273
CAS No.: 2226182-54-1
M. Wt: 269.062
InChI Key: NEHARWALKAXAFU-UHFFFAOYSA-N
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Description

1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine is a chemical compound with significant interest in various scientific fields.

Preparation Methods

The synthesis of 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often involve the use of specific catalysts and solvents to achieve high yields and purity .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations include the use of continuous flow reactors and advanced purification techniques to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially leading to different derivatives.

    Substitution: The iodo group in the compound makes it suitable for nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine involves its interaction with specific molecular targets. The fluoroethyl and iodo groups play a crucial role in its binding affinity and selectivity towards these targets. The compound may interact with enzymes or receptors, leading to modulation of their activity and subsequent biological effects .

Comparison with Similar Compounds

When compared to similar compounds, 1-[1-(2-fluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine stands out due to its unique substitution pattern. Similar compounds include:

  • 1-[1-(2,2-difluoroethyl)-5-iodo-1H-pyrazol-3-yl]methanamine
  • 1-[1-(2-fluoroethyl)-3-iodo-1H-pyrazol-5-yl]methanamine

These compounds share structural similarities but differ in their substitution patterns, which can lead to variations in their chemical reactivity and biological activities .

Properties

IUPAC Name

[1-(2-fluoroethyl)-5-iodopyrazol-3-yl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9FIN3/c7-1-2-11-6(8)3-5(4-9)10-11/h3H,1-2,4,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEHARWALKAXAFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(N(N=C1CN)CCF)I
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9FIN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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